1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
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Overview
Description
1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This family of compounds is known for its diverse biological and pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties . The imidazo[1,2-a]pyridine core is a significant scaffold in medicinal chemistry due to its broad range of applications .
Preparation Methods
The synthesis of 1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves multiple steps. One common method includes the palladium-catalyzed coupling reaction (Suzuki reaction) to integrate various functional groups into the imidazo[1,2-a]pyridine scaffold . Another approach involves the Vilsmeier-Haack reaction to synthesize aldehyde intermediates, which are then further functionalized . Industrial production methods often utilize solvent- and catalyst-free synthesis under microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly used to introduce various substituents.
Scientific Research Applications
1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain . The compound’s bromine and methoxyphenyl groups enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound is a selective COX-2 inhibitor with potent anti-inflammatory properties.
3-Bromoimidazo[1,2-a]pyridine: This derivative is used as an intermediate in the synthesis of various biologically active compounds.
Imidazo[1,2-a]pyridine-guanylhydrazone: Known for its anticancer activity in various human cancer cell lines.
The uniqueness of this compound lies in its specific functional groups, which enhance its biological activity and selectivity towards molecular targets.
Properties
Molecular Formula |
C21H22BrN3O3 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-[[6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H22BrN3O3/c1-28-17-5-2-14(3-6-17)20-18(25-12-16(22)4-7-19(25)23-20)13-24-10-8-15(9-11-24)21(26)27/h2-7,12,15H,8-11,13H2,1H3,(H,26,27) |
InChI Key |
RQVQVHMJXSYGNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)CN4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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